2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol
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Overview
Description
2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol is a complex organic compound with a unique structure that includes a benzyl group, a dimethoxy-nitrophenyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol typically involves multiple steps, starting with the preparation of 4,5-dimethoxy-2-nitrobenzyl alcohol. This intermediate can be synthesized through the nitration of 4,5-dimethoxybenzyl alcohol
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and reduce production costs. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl alcohol: A precursor in the synthesis of the target compound.
2-Nitrobenzyl alcohol: Shares the nitrobenzyl moiety but lacks the benzyl and aminoethanol groups.
2,4-Dimethoxybenzyl alcohol: Similar structure but without the nitro group.
Uniqueness
2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-24-17-10-15(16(20(22)23)11-18(17)25-2)13-19(8-9-21)12-14-6-4-3-5-7-14/h3-7,10-11,21H,8-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHLEZGUJCCYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN(CCO)CC2=CC=CC=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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